molecular formula C11H11NO4 B3053850 N,2-diacetyl-N-hydroxybenzamide CAS No. 56523-72-9

N,2-diacetyl-N-hydroxybenzamide

Cat. No.: B3053850
CAS No.: 56523-72-9
M. Wt: 221.21 g/mol
InChI Key: BDCKSOBJOBKYGS-UHFFFAOYSA-N
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Description

“N,2-diacetyl-N-hydroxybenzamide” is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations can be computed using the density functional theory (DFT) approach .


Chemical Reactions Analysis

“this compound” can participate in Rh (III)-catalyzed C-H activation/annulation with propargylic acetates leading to the formation of NH-free isoquinolones . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure .

Safety and Hazards

“N,2-diacetyl-N-hydroxybenzamide” should be handled with care. In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters are advised to wear self-contained breathing apparatus if necessary .

Future Directions

The future directions of “N,2-diacetyl-N-hydroxybenzamide” research could involve exploring its potential applications in various fields. For instance, the Rh (III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates leading to the formation of NH-free isoquinolones could be further explored for potential applications in the synthesis of new compounds.

Properties

IUPAC Name

N,2-diacetyl-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)9-5-3-4-6-10(9)11(15)12(16)8(2)14/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAMDXUSRPXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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